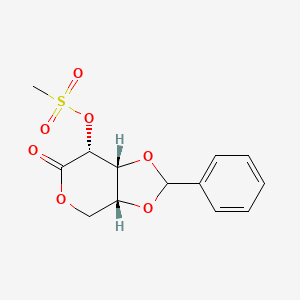

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone: is a chemical compound with the molecular formula C12H14O7S It is a derivative of D-ribose, a naturally occurring sugar, and features a benzylidene group and a methanesulfonyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone typically involves the protection of the hydroxyl groups of D-ribose followed by selective functionalization. One common method includes the following steps:

Protection of Hydroxyl Groups: D-ribose is treated with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.

Sulfonylation: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for large-scale reactions, purification, and quality control.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Reduction: Reduction reactions can target the benzylidene group, converting it back to the corresponding hydroxyl groups.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.

Major Products:

Oxidation: Products may include sulfonic acids or sulfonates.

Reduction: Products include the corresponding diols.

Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential role in modifying biological molecules for research purposes.

Medicine:

- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.

Industry:

- Utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The benzylidene group can participate in aromatic interactions or be reduced to reveal hydroxyl functionalities.

相似化合物的比较

3,4-O-Benzylidene-D-ribo-1,5-lactone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

2-Methanesulfonyl-D-ribo-1,5-lactone: Lacks the benzylidene group, affecting its stability and reactivity.

Uniqueness: 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is unique due to the presence of both the benzylidene and methanesulfonyl groups, which confer distinct reactivity and stability properties

生物活性

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Information:

- Molecular Formula: C13H14O7S

- Molecular Weight: 314.313 g/mol

- CAS Number: 147410-07-9

The compound features a unique structure characterized by a benzylidene moiety and a methanesulfonyl group, which may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on ribonolactones and subsequent reactions that yield the desired product. The benzylidene protecting group is particularly noted for its utility in synthesizing nucleoside analogs, which are critical in antiviral drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Compound | Activity Against MRSA | Activity Against Acinetobacter baumannii |

|---|---|---|

| This compound | Moderate | Moderate |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 99.4% inhibition at 2 μg/mL | 98.2% inhibition at 16 μg/mL |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | 98.7% inhibition at 2 μg/mL | Not tested |

Research indicates that modifications in the benzylidene ring can significantly enhance antibacterial activity. For example, compounds with nitro substitutions at specific positions exhibited increased efficacy against these pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated that while certain derivatives show strong antibacterial properties, they also exhibit low toxicity to human cells. This balance is crucial for developing therapeutic agents that minimize adverse effects while effectively combating infections .

The antibacterial mechanism of compounds like this compound may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the methanesulfonyl group is believed to enhance reactivity towards bacterial enzymes, thereby increasing antimicrobial efficacy.

Case Studies

- Case Study on Antibacterial Activity : A study evaluating the efficacy of various benzylidene derivatives found that those with enhanced electron-withdrawing groups exhibited superior activity against MRSA and other resistant strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring could optimize antibacterial potency .

- Cytotoxicity Assessment : In a cytotoxicity assay involving human embryonic kidney cells, several derivatives displayed minimal toxicity while maintaining significant antibacterial activity against resistant pathogens. This suggests a favorable therapeutic index for potential clinical applications .

属性

IUPAC Name |

[(3aR,7R,7aR)-6-oxo-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O7S/c1-21(15,16)20-11-10-9(7-17-12(11)14)18-13(19-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10-,11-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFRVJLPUJANJ-RUPPFBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1C2C(COC1=O)OC(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1[C@H]2[C@@H](COC1=O)OC(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。